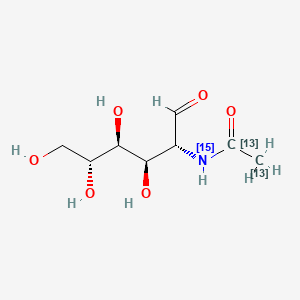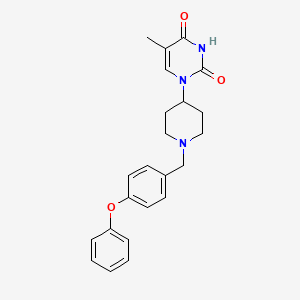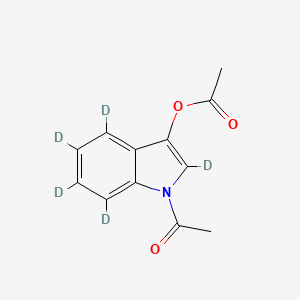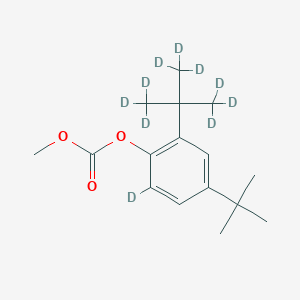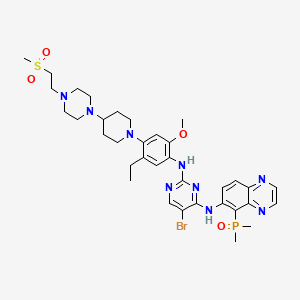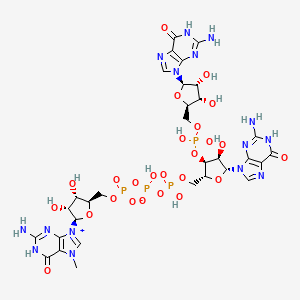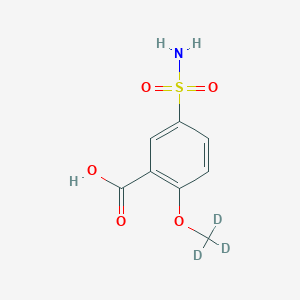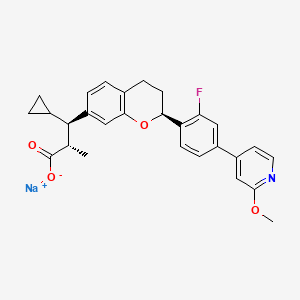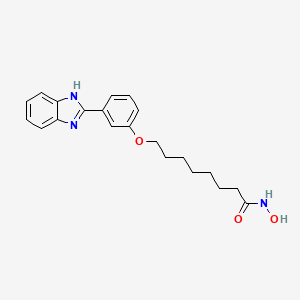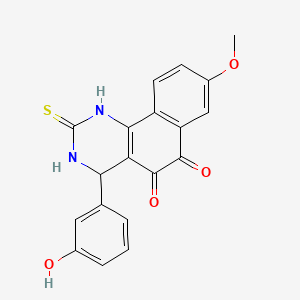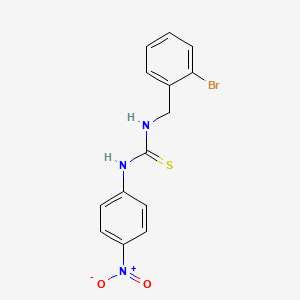
InhA-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
InhA-IN-4 is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound has shown potential anticancer and antiproliferative activities, making it a promising compound for the study of Mycobacterium tuberculosis infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a brominated aromatic compound, followed by nucleophilic substitution reactions to introduce the necessary functional groups. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
InhA-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
InhA-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of enoyl-acyl carrier protein reductase.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis.
Medicine: Explored for its potential anticancer and antiproliferative activities.
Wirkmechanismus
InhA-IN-4 exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA). This inhibition blocks the synthesis of mycolic acids, which are essential for the bacterial cell wall. The compound binds to the active site of InhA, preventing the enzyme from catalyzing its normal reactions. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
InhA-IN-4 is compared with other similar compounds such as isoniazid and triclosan. Unlike isoniazid, which requires activation by the enzyme KatG, this compound directly inhibits InhA without the need for activation. This makes it a more effective inhibitor, especially in strains of Mycobacterium tuberculosis that have developed resistance to isoniazid. Triclosan, another InhA inhibitor, has a different binding mechanism and is less potent compared to this compound .
List of Similar Compounds
- Isoniazid
- Triclosan
- GSK693
- GSK138
Eigenschaften
Molekularformel |
C14H12BrN3O2S |
|---|---|
Molekulargewicht |
366.23 g/mol |
IUPAC-Name |
1-[(2-bromophenyl)methyl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C14H12BrN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21) |
InChI-Schlüssel |
XGAKNNRHRAVGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


